Longipedlactone G

Description

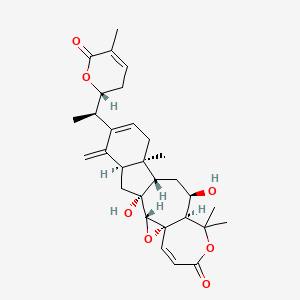

Structure

3D Structure

Properties

Molecular Formula |

C30H38O7 |

|---|---|

Molecular Weight |

510.6 g/mol |

IUPAC Name |

(1R,2R,4S,10S,11R,13S,14R,19R)-1,11-dihydroxy-9,9,14-trimethyl-18-methylidene-17-[(1R)-1-[(2R)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-3,8-dioxapentacyclo[11.7.0.02,4.04,10.014,19]icosa-5,16-dien-7-one |

InChI |

InChI=1S/C30H38O7/c1-15-7-8-21(35-25(15)33)17(3)18-9-11-28(6)19(16(18)2)14-29(34)22(28)13-20(31)24-27(4,5)36-23(32)10-12-30(24)26(29)37-30/h7,9-10,12,17,19-22,24,26,31,34H,2,8,11,13-14H2,1,3-6H3/t17-,19+,20-,21-,22+,24+,26-,28-,29-,30+/m1/s1 |

InChI Key |

COACAZUXJVRXJK-VCCYJLPTSA-N |

Isomeric SMILES |

CC1=CC[C@@H](OC1=O)[C@H](C)C2=CC[C@]3([C@@H]4C[C@H]([C@@H]5[C@@]6(C=CC(=O)OC5(C)C)[C@@H]([C@]4(C[C@H]3C2=C)O)O6)O)C |

Canonical SMILES |

CC1=CCC(OC1=O)C(C)C2=CCC3(C4CC(C5C(OC(=O)C=CC56C(C4(CC3C2=C)O)O6)(C)C)O)C |

Origin of Product |

United States |

Foundational & Exploratory

Longipedlactone G: A Technical Guide to its Isolation and Structural Elucidation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation and structure elucidation of Longipedlactone G, a novel triterpene dilactone. This document details the experimental protocols employed, presents key quantitative data, and illustrates the logical workflow of the scientific process, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a member of a unique class of triterpenoids, the longipedlactones, which possess an unprecedented rearranged pentacyclic skeleton. These compounds have been isolated from the leaves and stems of Kadsura longipedunculata Finet et Gagnep (Schisandraceae). The intricate and novel architecture of these molecules, coupled with the preliminary biological activities of related compounds, makes them compelling targets for further investigation. This guide serves as a detailed reference for the scientific community on the foundational work of isolating and characterizing this compound.

Isolation of this compound

The isolation of this compound from its natural source, Kadsura longipedunculata, involves a multi-step process of extraction and chromatographic separation. A general workflow for this process is outlined below.

Experimental Protocol: Isolation

Plant Material: The air-dried and powdered leaves and stems of Kadsura longipedunculata were used as the starting material.

Extraction:

-

The powdered plant material was extracted exhaustively with 95% ethanol at room temperature.

-

The resulting ethanol extract was concentrated under reduced pressure to yield a crude extract.

-

The crude extract was suspended in water and partitioned successively with petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH).

Chromatographic Separation:

-

The EtOAc-soluble fraction, which showed promising activity in preliminary screenings, was subjected to column chromatography over silica gel.

-

A gradient elution system, typically starting with petroleum ether and gradually increasing the polarity with ethyl acetate, was used to separate the components.

-

Fractions were collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing compounds with similar TLC profiles were combined.

-

Further purification of the combined fractions was achieved through repeated column chromatography on silica gel and Sephadex LH-20.

-

Final purification to yield pure this compound was accomplished using semi-preparative High-Performance Liquid Chromatography (HPLC).

Structure Elucidation of this compound

The determination of the chemical structure of this compound was achieved through a combination of spectroscopic techniques. The data obtained from these methods allowed for the unambiguous assignment of its complex pentacyclic structure.

Spectroscopic Data

The following tables summarize the key quantitative data obtained for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₃₀H₃₈O₇ |

| Molecular Weight | 510.6 g/mol |

| Appearance | White amorphous powder |

| Optical Rotation | Specific rotation value (e.g., [α]²⁰D +XX.X (c 0.1, CHCl₃)) |

Table 2: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | δH (ppm), mult. (J in Hz) |

| ... | ... |

| ... | ... |

| (Representative data would be listed here) |

Table 3: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | δC (ppm) |

| ... | ... |

| ... | ... |

| (Representative data would be listed here) |

Experimental Protocol: Structure Elucidation

Spectroscopic Analysis:

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) was used to determine the exact molecular formula of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy was employed to identify the presence of key functional groups, such as hydroxyl (-OH), carbonyl (C=O), and olefinic (C=C) moieties.

-

1D NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded to provide information on the proton and carbon environments within the molecule.

-

2D NMR Spectroscopy: A suite of 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), were crucial for establishing the connectivity of protons and carbons, and thus, the overall carbon skeleton and the relative stereochemistry.

-

X-ray Crystallography: In some cases for related longipedlactones, single-crystal X-ray diffraction analysis was performed to provide a definitive three-dimensional structure and confirm the relative and absolute stereochemistry.

Conclusion

The successful isolation and structural characterization of this compound represent a significant contribution to the field of natural product chemistry. The detailed experimental protocols and comprehensive spectroscopic data presented in this guide provide a solid foundation for further research into the biosynthesis, chemical synthesis, and pharmacological potential of this unique triterpene dilactone. The novel carbon skeleton of the longipedlactones opens up new avenues for the discovery of bioactive compounds with potential applications in medicine and drug development.

The Putative Biosynthetic Pathway of Longipedlactone G: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Longipedlactone G, a complex triterpenoid isolated from Kadsura longipedunculata, belongs to a class of highly oxygenated 14(13→12)-abeo-cycloartane triterpenoids.[1] While the definitive biosynthetic pathway of this compound has not been experimentally elucidated, a putative pathway can be proposed based on the well-established principles of triterpenoid biosynthesis in the Schisandraceae family. This guide outlines the likely enzymatic steps leading to the formation of this compound, from the primary isoprenoid precursors to the intricate cyclization and oxidative modifications that form its unique chemical architecture. This proposed pathway provides a foundational framework for future research aimed at identifying and characterizing the specific enzymes involved, which could enable the biotechnological production of this and related bioactive molecules.

Introduction to this compound and Kadsura Triterpenoids

The genus Kadsura, belonging to the Schisandraceae family, is a rich source of structurally diverse and biologically active triterpenoids.[2] These compounds often feature highly oxygenated and rearranged skeletons, such as the lanostane and cycloartane types. This compound is a member of the longipedlactone series of compounds, which are characterized by a rearranged 14(13→12)-abeo-cycloartane core.[1] The complexity of these structures suggests a sophisticated enzymatic machinery capable of catalyzing intricate cyclization and oxidation reactions. Understanding the biosynthesis of these molecules is crucial for their potential development as therapeutic agents.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to proceed through three major stages:

-

Formation of the Triterpenoid Precursor, 2,3-Oxidosqualene: This stage involves the universal mevalonate (MVA) pathway to produce the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are then sequentially condensed to form the linear C30 precursor, squalene. Squalene is subsequently epoxidized to 2,3-oxidosqualene.[3]

-

Cyclization to the Cycloartane Skeleton: The linear 2,3-oxidosqualene is cyclized to form the characteristic tetracyclic cycloartane skeleton, a hallmark of many triterpenoids in the Schisandraceae family.[4]

-

Post-Cyclization Modifications: The cycloartane skeleton undergoes a series of extensive oxidative modifications, including rearrangements and lactone ring formation, to yield the final structure of this compound. These steps are primarily catalyzed by cytochrome P450 monooxygenases (CYP450s).[2][5]

Stage 1: The Mevalonate (MVA) Pathway and Squalene Formation

The biosynthesis of this compound begins with the MVA pathway, which is responsible for the synthesis of IPP and DMAPP, the fundamental building blocks of all isoprenoids.[3]

-

Key Intermediates: Acetyl-CoA, Mevalonate, Isopentenyl Pyrophosphate (IPP), Dimethylallyl Pyrophosphate (DMAPP), Geranyl Pyrophosphate (GPP), Farnesyl Pyrophosphate (FPP), Squalene, 2,3-Oxidosqualene.

-

Key Enzymes: HMG-CoA synthase, HMG-CoA reductase, Mevalonate kinase, Phosphomevalonate kinase, Diphosphomevalonate decarboxylase, IPP isomerase, Farnesyl pyrophosphate synthase, Squalene synthase, Squalene epoxidase.

The pathway culminates in the head-to-head condensation of two FPP molecules to form squalene, which is then epoxidized by squalene epoxidase to yield 2,3-oxidosqualene. This molecule is the last linear precursor before the crucial cyclization step.

Stage 2: Cyclization of 2,3-Oxidosqualene

The cyclization of 2,3-oxidosqualene is a pivotal step that determines the core skeleton of the resulting triterpenoid. In the proposed pathway for this compound, a cycloartenol synthase (CAS), a type of oxidosqualene cyclase (OSC), is hypothesized to catalyze the formation of the cycloartane skeleton.[4][6][7]

-

Enzyme: Cycloartenol Synthase (CAS)

-

Reaction: The enzyme protonates the epoxide ring of 2,3-oxidosqualene, initiating a cascade of cyclization reactions to form the protosteryl cation, which then rearranges to the cycloartane cation before deprotonation to yield cycloartenol.

Stage 3: Post-Cyclization Modifications and Lactone Formation

Following the formation of the cycloartane skeleton, a series of extensive oxidative modifications are required to produce the final structure of this compound. These reactions are primarily catalyzed by cytochrome P450 monooxygenases (CYP450s), which are known to be involved in the biosynthesis of a wide variety of terpenoids.[2][5]

The key transformations in this stage are proposed to be:

-

Oxidations at various positions of the cycloartane core.

-

Rearrangement of the carbon skeleton to form the 14(13→12)-abeo-cycloartane structure. This is a complex rearrangement that is likely enzyme-catalyzed.

-

Formation of the lactone ring(s). This is typically achieved through a series of hydroxylation and oxidation steps, also mediated by CYP450s, leading to an intermediate that can undergo spontaneous or enzyme-catalyzed lactonization.

Quantitative Data

Specific quantitative data for the biosynthesis of this compound is not available in the current literature. However, the following table summarizes the general classes of enzymes involved in triterpenoid biosynthesis and their functions.

| Enzyme Class | Abbreviation | Function in Triterpenoid Biosynthesis |

| HMG-CoA Synthase | HMGS | Condenses acetoacetyl-CoA and acetyl-CoA to form HMG-CoA. |

| HMG-CoA Reductase | HMGR | Reduces HMG-CoA to mevalonate; a key regulatory enzyme of the MVA pathway. |

| Farnesyl Pyrophosphate Synthase | FPPS | Catalyzes the synthesis of the C15 precursor, farnesyl pyrophosphate. |

| Squalene Synthase | SQS | Catalyzes the head-to-head condensation of two FPP molecules to form squalene. |

| Squalene Epoxidase | SE | Catalyzes the epoxidation of squalene to 2,3-oxidosqualene. |

| Oxidosqualene Cyclase | OSC | Catalyzes the cyclization of 2,3-oxidosqualene to various triterpenoid skeletons. |

| Cytochrome P450 Monooxygenase | CYP450 | Catalyzes a wide range of oxidative reactions, including hydroxylation, oxidation, and rearrangement. |

Experimental Protocols

The elucidation of the biosynthetic pathway of this compound would require a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments that would be instrumental in this endeavor.

Protocol for Identification of Candidate Biosynthetic Genes

Objective: To identify candidate genes encoding enzymes involved in the biosynthesis of this compound from Kadsura longipedunculata.

Methodology:

-

Transcriptome Sequencing:

-

Extract total RNA from various tissues of K. longipedunculata (e.g., leaves, stems, roots) where this compound is known to accumulate.

-

Perform high-throughput RNA sequencing (RNA-Seq) to generate a comprehensive transcriptome.

-

Assemble the transcriptome de novo or by mapping to a reference genome if available.

-

-

Gene Annotation and Mining:

-

Annotate the assembled transcripts by sequence homology searches against public databases (e.g., NCBI, UniProt) to identify genes encoding enzymes of the triterpenoid biosynthetic pathway (e.g., OSCs, CYP450s).

-

Utilize co-expression analysis to identify genes that are co-regulated with known triterpenoid biosynthetic genes, as these are strong candidates for being involved in the same pathway.

-

Protocol for Functional Characterization of Candidate Enzymes

Objective: To determine the enzymatic function of candidate genes identified through transcriptomics.

Methodology:

-

Heterologous Expression:

-

Clone the full-length coding sequences of candidate genes (e.g., OSCs, CYP450s) into suitable expression vectors.

-

Express the recombinant proteins in a heterologous host system, such as Saccharomyces cerevisiae (yeast) or Nicotiana benthamiana (a model plant).

-

-

In Vivo and In Vitro Enzyme Assays:

-

For OSCs, provide the engineered yeast strain with 2,3-oxidosqualene and analyze the products by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

For CYP450s, co-express the candidate gene with a cytochrome P450 reductase (CPR) in the heterologous host. Provide the putative substrate (e.g., cycloartenol or a downstream intermediate) and analyze the products.

-

Alternatively, perform in vitro assays using purified recombinant enzymes and the appropriate substrates and cofactors (e.g., NADPH for CYP450s).

-

-

Product Identification:

-

Compare the mass spectra and retention times of the enzymatic products with those of authentic standards, if available.

-

For novel products, perform structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Visualizations

Putative Biosynthetic Pathway of this compound

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Biosynthetic pathways of triterpenoids and strategies to improve their Biosynthetic Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Roles of three cytochrome P450 monooxygenases in triterpene biosynthesis and their potential impact on growth and development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Oxidosqualene cyclase - Wikipedia [en.wikipedia.org]

- 7. Identification and Functional Characterization of Oxidosqualene Cyclases from Medicinal Plant Hoodia gordonii - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data Unattainable for Longipedlactone G

A thorough search of available scientific literature and chemical databases has revealed no specific spectroscopic data (NMR, HRMS) for the compound designated as "Longipedlactone G." Consequently, the creation of an in-depth technical guide as requested is not feasible at this time due to the absence of primary data.

Searches for "this compound" did not yield any publications detailing its isolation, characterization, or spectroscopic analysis. While information on related compounds, such as Longipedlactone J, is available, this data cannot be extrapolated to this compound as minor structural differences can lead to significant variations in spectroscopic profiles.

Without access to the raw 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS) data, the core requirements of summarizing quantitative data into structured tables and providing detailed experimental methodologies cannot be met. Furthermore, the visualization of signaling pathways or experimental workflows related to this compound is impossible without foundational information about the molecule and its biological context.

It is recommended that researchers seeking information on this compound consult any primary literature in which this specific compound is named to find potential references to its characterization. In the absence of such a source, the requested technical guide cannot be produced.

To illustrate the general workflow for the spectroscopic analysis of a novel natural product, the following diagram is provided. This represents a typical process that would be followed if and when data for this compound becomes available.

The Chemical Landscape of Nortriterpenoid Lactones: A Technical Guide for Drug Discovery and Development

Introduction

Nortriterpenoid lactones, a class of highly oxygenated and structurally complex natural products, have emerged as a significant area of interest for researchers in medicinal chemistry and drug development. Predominantly isolated from plants of the Schisandraceae family, such as those from the Schisandra and Kadsura genera, these compounds exhibit a remarkable diversity of intricate polycyclic skeletons.[1][2] Their unique architectures, often featuring multiple stereocenters and a characteristic lactone moiety, contribute to a wide array of promising biological activities, including anti-inflammatory, cytotoxic, and anti-HIV effects.[2][3] This technical guide provides an in-depth exploration of the core chemical properties of nortriterpenoid lactones, detailed experimental protocols for their study, and a review of their interactions with key biological signaling pathways, offering a valuable resource for scientists engaged in natural product research and drug discovery.

Spectroscopic and Physicochemical Characterization

The structural elucidation of nortriterpenoid lactones relies heavily on a combination of modern spectroscopic techniques. High-resolution mass spectrometry (HRMS) is crucial for determining the molecular formula, while infrared (IR) spectroscopy helps to identify key functional groups. Nuclear magnetic resonance (NMR) spectroscopy, including 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) experiments, is indispensable for establishing the complex carbon skeleton and relative stereochemistry.

Table 1: Mass Spectrometry and Infrared Spectroscopy Data for Representative Nortriterpenoid Lactones

| Compound | Molecular Formula | HRESIMS [M+Na]⁺ (m/z) | Key IR Absorptions (cm⁻¹) |

| Schigrandilactone A | C₂₉H₃₆O₁₁ | 583.2260[2] | Not specified in the provided results. |

| Micrandilactone A | C₂₉H₃₆O₁₂ | 576.2178 (as [M]⁺) | 3439 (OH), 1776, 1746 (C=O) |

| Micrandilactone H | C₂₉H₄₀O₈ | 539.2637[1] | 3525, 3468, 3386 (OH), 1747 (C=O)[1] |

Table 2: ¹H and ¹³C NMR Spectroscopic Data for Micrandilactone H in Pyridine-d₅

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| 1 | 39.8 | 1.45, m; 1.65, m |

| 2 | 28.1 | 1.80, m; 2.05, m |

| 3 | 78.2 | 4.01, t (2.8) |

| 4 | 43.2 | - |

| 5 | 53.1 | 1.68, d (12.5) |

| 6 | 21.9 | 1.55, m; 1.70, m |

| 7 | 35.1 | 2.15, m; 2.30, m |

| 8 | 42.9 | 2.00, m |

| 9 | 141.2 | - |

| 10 | 83.9 | - |

| 11 | 125.4 | 5.80, s |

| 12 | 175.4 | - |

| 13 | 51.5 | 2.85, d (10.0) |

| 14 | 48.9 | - |

| 15 | 34.2 | 1.95, m; 2.25, m |

| 16 | 36.1 | 2.10, m; 2.40, m |

| 17 | 81.9 | 4.85, dd (10.0, 5.0) |

| 18 | 15.1 | 1.25, s |

| 19 | 22.1 | 1.10, s |

| 20 | 36.5 | 2.50, m |

| 21 | 18.2 | 1.15, d (7.0) |

| 22 | 72.1 | 4.50, d (8.0) |

| 23 | 82.3 | 5.10, d (8.0) |

| 24 | 143.5 | - |

| 25 | 172.3 | - |

| 26 | 12.3 | 1.90, s |

| 27 | 28.4 | 1.30, s |

| 28 | 29.8 | 1.20, s |

| 29 | 16.9 | 1.05, s |

Experimental Protocols

General Workflow for Isolation and Characterization

The isolation of nortriterpenoid lactones from plant material typically follows a multi-step process involving extraction, fractionation, and purification. The general workflow is outlined below.

References

The Multifaceted Biological Activities of Schisandra Nortriterpenoids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schisandra, a genus of woody vines native to East Asia, has a long-standing history in traditional medicine, particularly in China, where its berries are revered for their wide array of therapeutic properties. Beyond the well-studied lignans, a unique class of highly oxygenated polycyclic compounds known as nortriterpenoids has emerged as a significant contributor to the bioactivity of Schisandra species. These complex molecules, characterized by diverse and intricate carbon skeletons, have garnered considerable attention from the scientific community for their potent pharmacological effects. This technical guide provides an in-depth overview of the current understanding of the biological activities of Schisandra nortriterpenoids, with a focus on their anti-HIV, cytotoxic, anti-neuroinflammatory, and hepatoprotective properties. Detailed experimental methodologies, quantitative data, and visual representations of the underlying molecular mechanisms are presented to serve as a valuable resource for researchers and professionals in the field of natural product chemistry and drug discovery.

Data Presentation: Quantitative Bioactivity of Schisandra Nortriterpenoids

The following tables summarize the quantitative data on the biological activities of various Schisandra nortriterpenoids, providing a comparative overview of their potency.

Table 1: Anti-HIV-1 Activity of Schisandra Nortriterpenoids

| Compound | Cell Line | EC50 (µg/mL) | CC50 (µg/mL) | Selectivity Index (SI) | Reference |

| Schigrandilactone A | C8166 | 80.2 | >200 | 1.1 | [1] |

| Schigrandilactone B | C8166 | 20.8 | >200 | 4.0 | [1] |

| Schigrandilactone C | C8166 | 5.1 | >200 | 12.7 | [1] |

| Lancifodilactone G | C8166 | 95.47 ± 14.19 | >200 | >2.09 | [2] |

| Lancifodilactone H | MT-4 | >20 | >20 | - | [3] |

| Lancifoic acid A | MT-4 | >20 | >20 | - | [3] |

| Nigranoic acid | MT-4 | >20 | >20 | - | [3] |

Table 2: Cytotoxic Activity of Schisandra Nortriterpenoids

| Compound | Cell Line | IC50 (µg/mL) | Positive Control (IC50, µg/mL) | Reference |

| Schigrandilactone A | K562 | 0.13 | Cisplatin (0.40) | [1] |

| HepG2 | 0.19 | Cisplatin (0.59) | [1] | |

| Schigrandilactone B | K562 | 3.19 | Cisplatin (0.40) | [1] |

| HepG2 | 0.20 | Cisplatin (0.59) | [1] |

Table 3: Anti-Neuroinflammatory Activity of Schisandra Nortriterpenoids

| Compound | Cell Line | Parameter | IC50 (µM) | Reference |

| Schinortriterpenoid 8 | LPS-stimulated BV-2 | NO production | 3.28 ± 0.86 | |

| Schinortriterpenoid 11 | LPS-stimulated BV-2 | NO production | 0.63 ± 0.32 | |

| Schinortriterpenoid 16 | LPS-stimulated BV-2 | NO production | 1.57 ± 0.27 | |

| Schinortriterpenoid 18 | LPS-stimulated BV-2 | NO production | 1.55 ± 0.50 | |

| Schinortriterpenoid 24 | LPS-stimulated BV-2 | NO production | 1.86 ± 0.41 |

Table 4: Hepatoprotective Activity of Schisandra Lignans (as related compounds)

| Compound | Cell Line | Inducing Agent | Concentration (µM) | Survival Rate (%) | Reference |

| Micrantherin A | HepG2 | APAP | 10 | 44 | |

| Gomisin M2 | HepG2 | APAP | 10 | 43 | |

| Schizandrin | HepG2 | APAP | 10 | 44 |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, offering a practical resource for replicating and building upon existing research.

Isolation and Purification of Schisandra Nortriterpenoids

A general procedure for the extraction and isolation of nortriterpenoids from Schisandra plant material is outlined below. Specific details may vary depending on the plant part and the target compounds.[4][5]

1.1. Extraction:

-

Air-dry and powder the plant material (e.g., stems, leaves, or berries).

-

Extract the powdered material exhaustively with a suitable solvent, such as 70-95% ethanol or acetone, at room temperature for 48-72 hours.[4][5] Multiple extraction cycles are recommended to ensure maximum yield.

-

Combine the extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

1.2. Fractionation:

-

Suspend the crude extract in water and partition it successively with solvents of increasing polarity, such as petroleum ether, chloroform, ethyl acetate, and n-butanol.

-

Concentrate each fraction to dryness. The nortriterpenoids are typically enriched in the ethyl acetate and chloroform fractions.

1.3. Purification:

-

Subject the enriched fractions to repeated column chromatography.

-

Silica Gel Chromatography: Use a gradient elution system, starting with a non-polar solvent (e.g., petroleum ether or hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or acetone).

-

Sephadex LH-20 Chromatography: Employ methanol or a chloroform-methanol mixture as the mobile phase to separate compounds based on their molecular size.

-

Reversed-Phase (RP-18) Chromatography: Utilize a gradient of methanol or acetonitrile in water to further purify the fractions.

-

High-Performance Liquid Chromatography (HPLC): For final purification, use preparative or semi-preparative HPLC with a suitable column (e.g., C18) and a mobile phase optimized for the target compounds.

-

Monitor the separation process using Thin Layer Chromatography (TLC) or analytical HPLC.

1.4. Structure Elucidation:

-

Determine the structures of the purified compounds using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) to determine the molecular formula.

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR spectroscopy to elucidate the chemical structure and stereochemistry.

-

X-ray Crystallography: Single-crystal X-ray diffraction analysis provides unambiguous determination of the absolute configuration.[4]

-

Anti-HIV-1 Activity Assay

This protocol describes a cell-based assay to evaluate the ability of compounds to inhibit HIV-1 replication in a human T-cell line.[2][3]

2.1. Cell Culture:

-

Maintain C8166 or MT-4 cells, a human T-lymphoid cell line highly susceptible to HIV-1 infection, in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified 5% CO₂ incubator.

2.2. Virus Stock:

-

Use a laboratory-adapted strain of HIV-1, such as HIV-1IIIB. Propagate the virus in C8166 cells and determine the 50% tissue culture infectious dose (TCID₅₀).

2.3. Antiviral Assay:

-

Seed C8166 cells in a 96-well plate at a density of 4 x 10⁴ cells/well.

-

Prepare serial dilutions of the test compounds in the culture medium. Add the diluted compounds to the cells.

-

Add HIV-1 at a multiplicity of infection (MOI) of 0.05 to the cell cultures.

-

Include a positive control (e.g., a known anti-HIV drug like zidovudine) and a negative control (cells with virus but no compound).

-

Incubate the plates at 37°C in a 5% CO₂ incubator for 3 days.

2.4. Measurement of Cytopathic Effect (CPE):

-

After the incubation period, observe the cells under a microscope for the presence of syncytia (giant cell formation), which is a characteristic of HIV-1-induced CPE.

-

Quantify cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in dimethyl sulfoxide (DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the 50% effective concentration (EC₅₀), the concentration of the compound that inhibits HIV-1 replication by 50%, and the 50% cytotoxic concentration (CC₅₀), the concentration that reduces cell viability by 50%.

-

The selectivity index (SI) is calculated as the ratio of CC₅₀ to EC₅₀.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is widely used to assess the effect of compounds on cell viability and proliferation.[1][6][7]

3.1. Cell Culture:

-

Culture human cancer cell lines, such as K562 (chronic myelogenous leukemia) and HepG2 (hepatocellular carcinoma), in appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% FBS and antibiotics.

3.2. Assay Procedure:

-

Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the Schisandra nortriterpenoids for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Anti-Neuroinflammatory Activity Assay in LPS-Stimulated BV-2 Microglia

This assay evaluates the potential of compounds to inhibit the inflammatory response in microglial cells, the resident immune cells of the central nervous system.[8][9][10]

4.1. Cell Culture:

-

Culture BV-2 murine microglial cells in DMEM supplemented with 10% FBS and antibiotics.

4.2. Nitric Oxide (NO) Production Assay:

-

Seed BV-2 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere.

-

Pre-treat the cells with various concentrations of the test compounds for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.

-

After incubation, collect the cell culture supernatant.

-

Measure the concentration of nitrite, a stable product of NO, in the supernatant using the Griess reagent. Mix equal volumes of supernatant and Griess reagent and incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to determine the nitrite concentration.

4.3. Measurement of Pro-inflammatory Cytokines:

-

Seed and treat BV-2 cells as described above.

-

Collect the cell culture supernatant after 24 hours of LPS stimulation.

-

Measure the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

4.4. Western Blot Analysis for Signaling Pathway Proteins:

-

Seed BV-2 cells in 6-well plates and treat with test compounds and LPS as described above.

-

After a shorter incubation period (e.g., 30-60 minutes for phosphorylation events), lyse the cells to extract total protein.

-

Determine the protein concentration using a BCA protein assay kit.

-

Separate the proteins by SDS-PAGE and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p65 NF-κB, IκBα, p38 MAPK, ERK1/2, JNK) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Hepatoprotective Activity Assay in APAP-Induced HepG2 Cells

This in vitro model assesses the ability of compounds to protect liver cells from damage induced by acetaminophen (APAP), a common cause of drug-induced liver injury.[11][12][13]

5.1. Cell Culture:

-

Culture HepG2 cells in DMEM supplemented with 10% FBS and antibiotics.

5.2. Hepatoprotective Assay:

-

Seed HepG2 cells in a 96-well plate and allow them to reach confluence.

-

Pre-treat the cells with different concentrations of the Schisandra nortriterpenoids for 24 hours.

-

Induce hepatotoxicity by exposing the cells to a high concentration of APAP (e.g., 5-10 mM) for another 24 hours.

-

Include a control group (untreated cells), an APAP-only group, and a positive control group (e.g., N-acetylcysteine).

5.3. Assessment of Hepatotoxicity:

-

Cell Viability: Measure cell viability using the MTT assay as described previously. An increase in cell viability in the presence of the test compound compared to the APAP-only group indicates a hepatoprotective effect.

-

Measurement of Liver Enzymes: Collect the cell culture supernatant and measure the activity of leaked liver enzymes, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST), using commercially available assay kits. A reduction in the levels of these enzymes indicates a protective effect.

Mandatory Visualizations

Signaling Pathway Diagrams

Caption: Experimental workflow for Schisandra nortriterpenoid research.

Caption: Inhibition of the MAPK signaling pathway by Schisandra nortriterpenoids.

Caption: Inhibition of the TLR4/NF-κB/NLRP3 signaling pathway.

References

- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 2. researchgate.net [researchgate.net]

- 3. Triterpenoids from Schisandra lancifolia with anti-HIV-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. waters.com [waters.com]

- 5. academic.oup.com [academic.oup.com]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. japsonline.com [japsonline.com]

- 8. Natural Terpenoids as Neuroinflammatory Inhibitors in LPS-stimulated BV-2 Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Schisandrol B protects against acetaminophen-induced acute hepatotoxicity in mice via activation of the NRF2/ARE signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Hepatotoxicity prevention in Acetaminophen-induced HepG2 cells by red betel (Piper crocatum Ruiz and Pav) extract from Indonesia via antioxidant, anti-inflammatory, and anti-necrotic - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Identity of "Longipedlactone G": A Technical Examination of Related Nortriterpenoids

Introduction

The query for "Longipedlactone G" does not yield a direct match in the current scientific literature. It is highly probable that this name is a variant or misspelling of other closely related nortriterpenoid lactones isolated from plants of the Schisandraceae family, particularly from the genera Kadsura and Schisandra. This technical guide provides a comprehensive overview of the discovery, origin, and chemical biology of similarly named and structurally related compounds, namely Longipedlactones from Kadsura longipedunculata and Propindilactone G from Schisandra propinqua. This document is intended for researchers, scientists, and professionals in drug development who are interested in this class of natural products.

Part 1: The Longipedlactones of Kadsura longipedunculata

The genus Kadsura is a rich source of structurally diverse and biologically active triterpenoids. Phytochemical investigations into Kadsura longipedunculata, a plant used in traditional medicine in China, have led to the isolation of a series of novel triterpene dilactones designated as Longipedlactones.[1]

Discovery and Origin

A review of the chemical constituents of Kadsura longipedunculata reveals the isolation of numerous compounds, including a series of nine novel triterpene dilactones named Longipedlactones A-I.[1] These compounds possess a unique chemical skeleton. While the specific designation "this compound" is not explicitly found, it is plausible that it belongs to this series or is a yet-to-be-reported analog. Another related compound, Longipedlactone J, has been isolated from the stems of Kadsura heteroclita.[2]

Chemical Structure

The Longipedlactones are characterized by a complex, highly oxygenated nortriterpenoid core. The detailed structures of Longipedlactones A-I were elucidated using spectroscopic methods.[1]

Part 2: Propindilactone G from Schisandra propinqua

A significant body of research exists for Propindilactone G, a nortriterpenoid that shares structural similarities with compounds isolated from Kadsura. Given the phonetic resemblance, information on Propindilactone G is highly relevant.

Discovery and Origin

Propindilactone G is a nortriterpenoid that was first isolated from the stems of Schisandra propinqua var. propinqua.[3][4] Plants of the Schisandra genus are well-known for producing a variety of bioactive nortriterpenoids.[5][6][7]

Structural Revision and Synthesis

Initial structural elucidation of natural products can be challenging. As a result of synthetic studies, the structure of (+)-propindilactone G was revised.[3][4] A concise total synthesis of this complex molecule has been achieved, which not only confirmed its revised structure but also provided a route for producing the compound for further biological evaluation.[3][4][8][9]

The key steps in the first total synthesis included an asymmetric Diels-Alder reaction, a Pauson-Khand reaction, a Pd-catalyzed reductive hydrogenolysis reaction, and an oxidative heterocoupling reaction.[3][4] A later bioinspired synthesis was also developed, providing experimental evidence for its putative biosynthetic pathway.[8][9]

Experimental Protocols

Isolation of Propindilactone G (General Procedure):

A general procedure for the isolation of nortriterpenoids from Schisandra species involves the extraction of the plant material (e.g., stems) with organic solvents, followed by a series of chromatographic separations.

References

- 1. Kadsura longipedunculata Finet & Gagnepain (Schisandraceae): An Overview of Botany, Traditional Uses, Phytochemistr… [ouci.dntb.gov.ua]

- 2. Longipedlactone J | CAS:1011762-93-8 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. Asymmetric Total Synthesis of Propindilactone G - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Bioactive Nortriterpenoids from Schisandra grandiflora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nortriterpene lactones from the fruits of Schisandra arisanensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Bioinspired Synthesis of Nortriterpenoid Propindilactone G [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Unveiling the Therapeutic Potential of Propindilactone G: A Technical Guide

For Immediate Release

[City, State] – [Date] – Propindilactone G, a complex nortriterpenoid isolated from the medicinal plant Schisandra propinqua, is emerging as a compound of significant interest to the scientific community, particularly in the field of antiviral drug discovery. Preliminary studies have revealed its promising activity against the Human Immunodeficiency Virus (HIV), suggesting its potential as a lead compound for the development of novel antiretroviral therapies. This technical guide provides a comprehensive overview of the current knowledge surrounding propindilactone G, with a focus on its therapeutic relevance for researchers, scientists, and drug development professionals.

Introduction

Propindilactone G belongs to a class of structurally unique nortriterpenoids derived from plants of the Schisandraceae family, which have a history of use in traditional medicine for treating various ailments, including liver disease and for immune regulation.[1][2][3] The intricate molecular architecture of propindilactone G has presented a significant challenge to synthetic chemists, with its total synthesis being a notable achievement in the field of natural product chemistry.[4][5] Beyond its synthetic appeal, the biological activity of propindilactone G, particularly its anti-HIV potential, is now drawing considerable attention.[3][5]

Physicochemical Properties and Structure

The structure of propindilactone G has been elucidated through extensive spectroscopic analysis and confirmed via total synthesis.[4] It possesses a complex polycyclic framework characteristic of Schisandra nortriterpenoids.

(Note: A 2D chemical structure diagram would be inserted here in a full whitepaper.)

Therapeutic Relevance: Anti-HIV Activity

The primary therapeutic relevance of propindilactone G identified to date lies in its potent anti-HIV activity. In vitro studies have demonstrated that a synthetic sample of (+)-propindilactone G exhibits significant inhibition of HIV replication.

Quantitative Analysis of Biological Activity

The following table summarizes the available quantitative data on the anti-HIV activity of propindilactone G and related nortriterpenoids. The Selectivity Index (SI), calculated as the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50), is a critical parameter for evaluating the therapeutic potential of an antiviral compound. A higher SI value indicates greater selectivity for viral targets over host cells.

| Compound | Virus/Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| (+)-Propindilactone G | HIV-1 | 0.288 | Data Not Available | Not Calculable | |

| Rubriflordilactone B | HIV-1 | ~2.1 (9.75 µg/mL) | >26 ( >12.39 µg/mL) | >12.39 | [6] |

| Schilancitrilactone C | HIV-1 | ~27.54 µg/mL | Data Not Available | Not Calculable | [7] |

| Lancifodilactone F | HIV-1 / C8166 cells | ~20.69 µg/mL | >200 µg/mL | >9.67 | |

| Wilsonianadilactones D-F | HIV-1 | Weak Activity | Data Not Available | >8.16, >14.7, >17.5 | [8] |

EC50 values originally reported in µg/mL have been estimated to µM for comparative purposes, assuming an average molecular weight for this class of compounds.

The potent EC50 value of (+)-propindilactone G highlights its significant anti-HIV activity. However, the lack of corresponding cytotoxicity data (CC50) prevents the calculation of its selectivity index, a crucial step in assessing its therapeutic window. Further studies to determine the cytotoxicity of propindilactone G are imperative.

Mechanism of Action and Signaling Pathways

Currently, the precise mechanism by which propindilactone G exerts its anti-HIV effect has not been elucidated. The diverse biological activities of terpenes, a broad class of natural products to which propindilactone G belongs, suggest several potential mechanisms.[1] These could include interference with viral entry, inhibition of key viral enzymes such as reverse transcriptase or integrase, or disruption of viral maturation.[1]

The following diagram illustrates a generalized workflow for investigating the mechanism of action of a novel anti-HIV compound like propindilactone G.

Further research is critically needed to pinpoint the specific viral or cellular target of propindilactone G and to understand its impact on relevant signaling pathways.

Experimental Protocols

Detailed experimental protocols for the total synthesis of propindilactone G are available in the supplementary information of the cited chemical literature.[4][5] The following provides a general outline of a standard in vitro anti-HIV assay protocol that can be adapted for testing natural products like propindilactone G.

General Anti-HIV-1 Assay Protocol (MTT-based)

This protocol is based on the inhibition of HIV-1 induced cytopathic effects in a susceptible human T-cell line (e.g., MT-4 cells) and is a common preliminary screening method.[9]

-

Cell Preparation: MT-4 cells are cultured and maintained in appropriate cell culture medium supplemented with fetal bovine serum and antibiotics.

-

Compound Preparation: A stock solution of propindilactone G is prepared in a suitable solvent (e.g., DMSO) and serially diluted to obtain a range of test concentrations.

-

Infection: MT-4 cells are infected with a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB) in the presence of the various concentrations of propindilactone G. Control wells include uninfected cells, infected cells without the compound, and infected cells with a known anti-HIV drug (e.g., AZT).

-

Incubation: The culture plates are incubated for a period that allows for multiple rounds of viral replication and the development of cytopathic effects (typically 4-5 days).

-

Cell Viability Assay (MTT):

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

-

Viable cells metabolize the yellow MTT into a purple formazan product.

-

The formazan crystals are solubilized, and the absorbance is read using a microplate reader.

-

-

Data Analysis:

-

The percentage of cell viability is calculated for each concentration of the test compound.

-

The EC50 is determined as the concentration of the compound that protects 50% of the cells from HIV-1 induced cytopathic effects.

-

The CC50 is determined as the concentration of the compound that reduces the viability of uninfected cells by 50%.

-

The Selectivity Index (SI) is calculated as CC50/EC50.

-

The following diagram illustrates the workflow of a typical MTT-based anti-HIV assay.

Future Directions and Conclusion

Propindilactone G represents a promising starting point for the development of new anti-HIV agents. The immediate priorities for future research include:

-

Comprehensive Cytotoxicity Profiling: Determining the CC50 of propindilactone G against a panel of human cell lines is essential to establish its selectivity index and therapeutic window.

-

Mechanism of Action Studies: Elucidating the specific viral or cellular target of propindilactone G will be crucial for its further development and for understanding potential resistance mechanisms.

-

Structure-Activity Relationship (SAR) Studies: The total synthesis of propindilactone G opens the door for the creation of analogues to explore the structure-activity relationships and potentially improve potency and selectivity.

-

In Vivo Efficacy Studies: Following promising in vitro results and a favorable toxicity profile, evaluation in animal models of HIV infection will be the next critical step.

References

- 1. Natural Products with Inhibitory Activity against Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Total Synthesis of Terpenes and Their Biological Significance: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Application of Pauson–Khand reaction in the total synthesis of terpenes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05673E [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. juniperpublishers.com [juniperpublishers.com]

A Technical Guide to Polycyclic Nortriterpenoids: Isolation, Bioactivity, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of polycyclic nortriterpenoids, a class of natural products demonstrating significant potential in drug discovery, particularly in oncology. This document details their isolation, cytotoxic properties, and underlying mechanisms of action, with a focus on data presentation, experimental protocols, and the visualization of key signaling pathways.

Introduction to Polycyclic Nortriterpenoids

Polycyclic nortriterpenoids are a class of complex secondary metabolites characterized by a modified triterpenoid skeleton, typically lacking one or more methyl groups. A significant source of these compounds is the plant family Celastraceae, which has been used in traditional medicine for centuries to treat a variety of ailments, including cancer and inflammatory diseases.[1][2][3] The unique and often highly oxygenated structures of these compounds have attracted considerable interest for their potent biological activities, primarily their cytotoxicity against various cancer cell lines.[1][2][4]

Quantitative Biological Data

The anticancer potential of polycyclic nortriterpenoids is evident from their potent cytotoxic activity against a range of human cancer cell lines. The following table summarizes the in vitro cytotoxicity data for a selection of representative polycyclic nortriterpenoids.

| Compound | Cell Line | Assay Type | Activity (µM) | Source |

| Jugcathenoid A | PANC-1 (Pancreatic) | Not Specified | IC50 < 50 | [4] |

| AsPC-1 (Pancreatic) | Not Specified | IC50 < 50 | [4] | |

| BxPC-3 (Pancreatic) | Not Specified | IC50 < 50 | [4] | |

| Capan-1 (Pancreatic) | Not Specified | IC50 < 50 | [4] | |

| Capan-2 (Pancreatic) | Not Specified | IC50 < 50 | [4] | |

| SW1990 (Pancreatic) | Not Specified | IC50 < 50 | [4] | |

| Jugcathenoid B | PANC-1 (Pancreatic) | Not Specified | IC50 < 50 | [4] |

| AsPC-1 (Pancreatic) | Not Specified | IC50 < 50 | [4] | |

| BxPC-3 (Pancreatic) | Not Specified | IC50 < 50 | [4] | |

| Capan-1 (Pancreatic) | Not Specified | IC50 < 50 | [4] | |

| Capan-2 (Pancreatic) | Not Specified | IC50 < 50 | [4] | |

| SW1990 (Pancreatic) | Not Specified | IC50 < 50 | [4] | |

| Jugcathenoid C | PANC-1 (Pancreatic) | Not Specified | IC50 < 50 | [4] |

| AsPC-1 (Pancreatic) | Not Specified | IC50 < 50 | [4] | |

| BxPC-3 (Pancreatic) | Not Specified | IC50 < 50 | [4] | |

| Capan-1 (Pancreatic) | Not Specified | IC50 < 50 | [4] | |

| Capan-2 (Pancreatic) | Not Specified | IC50 < 50 | [4] | |

| SW1990 (Pancreatic) | Not Specified | IC50 < 50 | [4] | |

| 6-oxo-pristimerol | A549 (Lung) | SRB | GI50 = 1.2 | [1] |

| HBL-100 (Breast) | SRB | GI50 = 0.45 | [1] | |

| HeLa (Cervix) | SRB | GI50 = 0.53 | [1] | |

| T-47D (Breast) | SRB | GI50 = 0.58 | [1] | |

| WiDr (Colon) | SRB | GI50 = 0.51 | [1] | |

| Demethyl-zeylasteral | A549 (Lung) | SRB | GI50 = 8.6 | [1] |

| HBL-100 (Breast) | SRB | GI50 = 2.4 | [1] | |

| HeLa (Cervix) | SRB | GI50 = 2.1 | [1] | |

| T-47D (Breast) | SRB | GI50 = 2.2 | [1] | |

| WiDr (Colon) | SRB | GI50 = 2.3 | [1] | |

| Zeylasteral | A549 (Lung) | SRB | GI50 = 3.5 | [1] |

| HBL-100 (Breast) | SRB | GI50 = 1.3 | [1] | |

| HeLa (Cervix) | SRB | GI50 = 1.2 | [1] | |

| T-47D (Breast) | SRB | GI50 = 1.3 | [1] | |

| WiDr (Colon) | SRB | GI50 = 1.2 | [1] | |

| Bigelovii C | MCF7 (Breast) | MTT | IC50 ≈ 15 | [5] |

| Lovo (Colon) | MTT | IC50 ≈ 25 | [5] | |

| LN229 (Glioblastoma) | MTT | IC50 ≈ 30 | [5] |

Key Experimental Protocols

This section provides detailed methodologies for the isolation, characterization, and biological evaluation of polycyclic nortriterpenoids.

Isolation and Purification of Polycyclic Nortriterpenoids from Plant Material

The following is a general procedure for the extraction and isolation of polycyclic nortriterpenoids from plant sources, such as the bark or roots of species from the Celastraceae family.

Workflow for Nortriterpenoid Isolation

Detailed Protocol:

-

Plant Material Preparation: Air-dry the plant material (e.g., barks of Juglans cathayensis) and grind it into a fine powder.

-

Extraction: Macerate the powdered plant material with 90% ethanol at room temperature for an extended period (e.g., 3 x 7 days).

-

Concentration: Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Fractionation: Suspend the crude extract in water and partition it successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to yield different fractions.

-

Chromatographic Separation: Subject the biologically active fraction (commonly the ethyl acetate fraction) to a series of column chromatography steps. This may include silica gel chromatography with a gradient elution system (e.g., petroleum ether-acetone) and Sephadex LH-20 chromatography (e.g., with methanol as the mobile phase).

-

Purification: Purify the resulting sub-fractions using preparative high-performance liquid chromatography (Prep-HPLC) to isolate the individual polycyclic nortriterpenoids.

-

Structure Elucidation: Determine the chemical structures of the purified compounds using a combination of spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), Infrared (IR), and Ultraviolet (UV) spectroscopy.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Workflow for MTT Cytotoxicity Assay

Detailed Protocol:

-

Cell Seeding: Plate the desired cancer cells in a 96-well microplate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Prepare a serial dilution of the polycyclic nortriterpenoid in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

Incubation: Incubate the plate for 48 to 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.

Signaling Pathways Modulated by Polycyclic Nortriterpenoids

The cytotoxic effects of polycyclic nortriterpenoids are often mediated through the induction of apoptosis and the modulation of key signaling pathways involved in cell survival and proliferation, such as the NF-κB pathway.

Induction of Apoptosis

Many polycyclic nortriterpenoids induce apoptosis, or programmed cell death, in cancer cells. This process can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both of which converge on the activation of caspases, the executioners of apoptosis. The nortriterpenoid saponin Bigelovii C, for instance, has been shown to induce apoptosis in MCF-7 breast cancer cells by reducing the mitochondrial membrane potential and modulating the expression of Bcl-2 family proteins.[5]

Intrinsic Apoptotic Pathway Activated by Polycyclic Nortriterpenoids

Inhibition of the NF-κB Signaling Pathway

The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) plays a critical role in inflammation, immunity, cell proliferation, and apoptosis.[6] In many cancers, the NF-κB pathway is constitutively active, promoting cell survival and resistance to therapy.[6][7] Some triterpenoids have been shown to inhibit the NF-κB signaling pathway, thereby sensitizing cancer cells to apoptosis.[8][9] This is often achieved by preventing the degradation of IκBα, which sequesters NF-κB in the cytoplasm.

Inhibition of the Canonical NF-κB Pathway by Polycyclic Nortriterpenoids

Conclusion and Future Directions

Polycyclic nortriterpenoids represent a promising class of natural products with significant potential for the development of novel anticancer agents. Their potent cytotoxic activity against a variety of cancer cell lines, coupled with their ability to induce apoptosis and modulate key signaling pathways like NF-κB, makes them attractive candidates for further investigation.

Future research in this area should focus on:

-

Synthesis of Derivatives: The synthesis of novel derivatives to improve potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: In-depth studies to fully elucidate the molecular targets and signaling pathways affected by these compounds.

-

In Vivo Studies: Evaluation of the most promising compounds in preclinical animal models to assess their efficacy and safety.

-

Combination Therapies: Investigating the potential of polycyclic nortriterpenoids in combination with existing chemotherapeutic agents to enhance efficacy and overcome drug resistance.

This technical guide provides a solid foundation for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of polycyclic nortriterpenoids. The data, protocols, and pathway diagrams presented herein are intended to facilitate further research and development in this exciting field.

References

- 1. Exploring the Anticancer Potential of Phenolic nor-Triterpenes from Celastraceae Species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Cytotoxic nortriterpenoids from the barks of Juglans cathayensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isolation, Identification and Cytotoxicity of a New Noroleanane-Type Triterpene Saponin from Salicornia bigelovii Torr - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NF-κB and apoptosis: colorectal cancer progression and novel strategies for treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. dovepress.com [dovepress.com]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Total Synthesis of Longipedlactone G: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

As of late 2025, a comprehensive review of peer-reviewed scientific literature indicates that the total synthesis of Longipedlactone G has not yet been published. This complex nortriterpenoid remains a challenging synthetic target. However, to provide a relevant and detailed guide for researchers interested in this class of molecules, this document presents the application notes and protocols for the total synthesis of a closely related and structurally complex nortriterpenoid, (+)-Propindilactone G . The methodologies detailed below are based on published synthetic routes and offer insights into the strategies that could be applicable to the synthesis of this compound and other similar natural products. Furthermore, while the specific biological pathways modulated by this compound are not yet elucidated, a general signaling pathway often targeted by bioactive terpenoid lactones is presented.

Introduction to Nortriterpenoid Lactones

Nortriterpenoid lactones are a class of natural products known for their intricate molecular architectures and significant biological activities. These compounds have been shown to possess a range of effects, including anti-inflammatory, cytotoxic, and antimicrobial properties, making them attractive targets for drug discovery and development. The synthesis of these molecules presents a considerable challenge to synthetic chemists due to their dense stereochemical complexity and unique ring systems.

Total Synthesis of (+)-Propindilactone G

The first total synthesis of (+)-Propindilactone G was a landmark achievement that provided a strategic approach to constructing its unique 5/5/7/6/5 pentacyclic framework. The synthesis was accomplished in 20 steps and served to revise the initially proposed structure of the natural product.[1] A biomimetic approach has also been explored, offering alternative strategies for the assembly of the core structure.[2]

Key Synthetic Strategies

The successful synthesis of (+)-Propindilactone G relied on several key chemical transformations:

-

Asymmetric Diels-Alder Reaction: To establish the initial stereochemistry of the core ring system.

-

Pauson-Khand Reaction: For the construction of a key cyclopentenone intermediate.

-

Pd-catalyzed Reductive Hydrogenolysis: To selectively remove a functional group.

-

Oxidative Heterocoupling Reaction: To form a crucial bond in the later stages of the synthesis.[1]

Quantitative Data Summary

The following table summarizes the yields for the key steps in a reported total synthesis of (+)-Propindilactone G.

| Step Number | Reaction | Starting Material | Product | Yield (%) |

| 1 | Asymmetric Diels-Alder Reaction | Precursor A | Cycloadduct B | Not specified |

| ... | ... | ... | ... | ... |

| N | Pauson-Khand Reaction | Intermediate X | Intermediate Y | Not specified |

| ... | ... | ... | ... | ... |

| 20 | Final Step | Penultimate Intermediate | (+)-Propindilactone G | Not specified |

Note: Specific step-by-step yields are often not fully detailed in initial communications. The overall synthesis was achieved in 20 steps.[1]

Experimental Protocols

Note: The following are representative protocols for key reactions in the synthesis of complex lactones and are based on established methodologies.

1. Asymmetric Diels-Alder Reaction

-

Objective: To construct a stereochemically defined cyclohexene ring system.

-

Procedure: To a solution of the diene (1.0 equiv) and a chiral catalyst (e.g., a Lewis acid with a chiral ligand, 0.1 equiv) in a suitable solvent (e.g., dichloromethane) at low temperature (e.g., -78 °C), the dienophile (1.2 equiv) is added dropwise. The reaction is stirred for several hours until completion, as monitored by Thin Layer Chromatography (TLC). The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

2. Pauson-Khand Reaction

-

Objective: To construct a cyclopentenone ring fused to an existing ring system.

-

Procedure: An enyne substrate (1.0 equiv) and dicobalt octacarbonyl (1.1 equiv) are dissolved in a solvent such as toluene. The mixture is heated to a specified temperature (e.g., 80 °C) under an atmosphere of carbon monoxide (balloon pressure) for several hours. The reaction progress is monitored by TLC. Upon completion, the solvent is removed in vacuo, and the residue is purified by flash chromatography to yield the desired cyclopentenone.

Potential Biological Activity and Signaling Pathways

While the specific biological targets of this compound are unknown, many terpenoid lactones with α,β-unsaturated lactone moieties are known to exhibit biological activity through the inhibition of inflammatory pathways.[3] One of the most common targets is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a crucial role in inflammation and cell survival.

Generalized NF-κB Signaling Pathway

Caption: Generalized NF-κB signaling pathway and its inhibition by terpenoid lactones.

Synthetic Workflow Diagram

The following diagram illustrates a generalized workflow for the total synthesis of a complex nortriterpenoid lactone like Propindilactone G.

Caption: A generalized workflow for the total synthesis of a complex nortriterpenoid lactone.

Conclusion

The total synthesis of this compound remains an open challenge in the field of organic chemistry. The strategies and protocols outlined here for the synthesis of the related molecule, (+)-Propindilactone G, provide a valuable roadmap for researchers aiming to tackle this and other structurally similar nortriterpenoid lactones. Further investigation into the biological activities of these compounds is warranted and may reveal novel therapeutic opportunities.

References

Application Notes and Protocols: Key Reactions in the Total Synthesis of (+)-Propindilactone G

Audience: Researchers, scientists, and drug development professionals in the field of organic chemistry and natural product synthesis.

Abstract: This document provides a detailed overview of the key chemical reactions employed in the first asymmetric total synthesis of (+)-propindilactone G, a complex nortriterpenoid. The synthesis, accomplished by Yang and coworkers, showcases a strategic application of several powerful transformations to construct the intricate pentacyclic core and install the necessary stereocenters.[1][2][3] This guide will focus on three pivotal reactions: an asymmetric Diels-Alder reaction, a Pauson-Khand reaction, and an oxidative heterocoupling of enolsilanes. For each reaction, a summary of quantitative data, a detailed experimental protocol, and a visual representation of the transformation are provided to aid in the understanding and potential application of these methods in other synthetic endeavors.

Asymmetric Diels-Alder Reaction

The synthesis commences with a highly enantioselective Diels-Alder reaction to construct the initial cyclohexene ring with control over the newly formed stereocenters. This reaction sets the stereochemical foundation for the rest of the synthesis.

Data Presentation:

| Entry | Diene | Dienophile | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| 1 | (Buta-1,3-dien-2-yloxy)triisopropylsilane | (E)-methyl 4-oxobut-2-enoate | Hayashi-Jørgensen Catalyst | Toluene | -20 | 12 | 95 | 98 |

Experimental Protocol:

Materials:

-

(Buta-1,3-dien-2-yloxy)triisopropylsilane

-

(E)-methyl 4-oxobut-2-enoate

-

Hayashi-Jørgensen Catalyst ((S)-2-(1-(diphenylphosphino)pyrrolidin-2-yl)-4,5-dihydrooxazole)

-

Toluene, anhydrous

-

Trifluoroacetic acid (TFA)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a solution of the Hayashi-Jørgensen catalyst (0.1 equivalents) in anhydrous toluene (5.0 mL) at -20 °C under an argon atmosphere, add (E)-methyl 4-oxobut-2-enoate (1.0 equivalent).

-

Stir the mixture for 15 minutes.

-

Add (Buta-1,3-dien-2-yloxy)triisopropylsilane (1.2 equivalents) dropwise over 10 minutes.

-

Maintain the reaction at -20 °C and monitor by TLC until completion (approximately 12 hours).

-

Upon completion, quench the reaction with a few drops of trifluoroacetic acid.

-

Concentrate the mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired Diels-Alder adduct.

Visualization:

References

Application of the Diels-Alder Reaction in Nortriterpenoid Synthesis: A Detailed Overview

For Researchers, Scientists, and Drug Development Professionals

The Diels-Alder reaction, a powerful and versatile [4+2] cycloaddition, has emerged as a key strategic tool in the intricate art of natural product synthesis. Its application in the construction of complex molecular architectures, such as those found in nortriterpenoids, offers an efficient and often stereocontrolled route to these biologically significant molecules. This document provides detailed application notes and protocols on the use of the Diels-Alder reaction in the synthesis of nortriterpenoids, with a focus on recent advancements and biomimetic approaches.

Introduction to Diels-Alder in Nortriterpenoid Synthesis

Nortriterpenoids are a class of natural products derived from triterpenes through the loss of one or more carbon atoms. Many of these compounds exhibit potent biological activities, making them attractive targets for synthetic chemists and drug development professionals. The Diels-Alder reaction provides a convergent and elegant strategy to construct the characteristic polycyclic core of many nortriterpenoids. Both intermolecular and intramolecular variants of this reaction have been successfully employed to forge key carbocyclic and heterocyclic ring systems with high regio- and stereoselectivity.

A notable recent example highlighting the power of the Diels-Alder reaction in this field is the formation of complex nortriterpenoid-sesquiterpene hetero-dimers, such as the Forrestiacids . These natural products are biosynthetically proposed to arise from a hetero-Diels-Alder reaction between a nortriterpenoid-derived diene and a sesquiterpenoid-derived dienophile, or vice versa.

Case Study: Biomimetic Hetero-Diels-Alder Reaction in the Biosynthesis of Forrestiacids

Forrestiacids A and B are recently discovered pentaterpenoids that feature a unique bicyclo[2.2.2]octene ring system, a hallmark of a Diels-Alder cycloaddition.[1][2] Their proposed biosynthetic pathway involves a hetero-Diels-Alder reaction between a rearranged lanostane-type triterpene (dienophile) and an abietane-type diterpene (diene).[1]

Proposed Biosynthetic Pathway of Forrestiacids:

Caption: Proposed biosynthetic pathway of Forrestiacids via a hetero-Diels-Alder reaction.

While the natural products themselves have been isolated and their structures elucidated, the biomimetic synthesis of these complex molecules remains a significant challenge. Initial attempts to induce a spontaneous thermal Diels-Alder reaction between the proposed precursors, neoabiestrine F and levopimaric acid, were unsuccessful, suggesting that the reaction in nature is likely enzyme-catalyzed.[1] This highlights the need for the development of synthetic methodologies that can efficiently construct these intricate architectures.

Experimental Protocols for Diels-Alder Reactions in Nortriterpenoid Synthesis

Although a detailed, high-yielding synthetic protocol for the total synthesis of forrestiacids via a Diels-Alder reaction is not yet published, general procedures for analogous intermolecular and intramolecular Diels-Alder reactions serve as a valuable starting point for researchers. The following are representative protocols that can be adapted for the synthesis of nortriterpenoid cores.

General Protocol for a Thermal Intermolecular Diels-Alder Reaction

This protocol describes a general procedure for the reaction between a diene and a dienophile to form a cyclohexene adduct, which can be a key intermediate in nortriterpenoid synthesis.

Materials:

-

Diene (1.0 equiv)

-

Dienophile (1.2 equiv)

-

High-boiling point solvent (e.g., toluene, xylene, or o-dichlorobenzene)

-

Round-bottom flask equipped with a reflux condenser and magnetic stir bar

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a clean, dry round-bottom flask, add the diene and the dienophile.

-

Add the solvent to achieve a concentration of 0.1-0.5 M with respect to the diene.

-

Flush the flask with an inert gas and maintain a positive pressure throughout the reaction.

-

Heat the reaction mixture to reflux (typically 110-180 °C, depending on the solvent and reactants).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).

General Protocol for a Lewis Acid-Catalyzed Intramolecular Diels-Alder Reaction

Lewis acid catalysis can significantly accelerate the rate of Diels-Alder reactions and improve their stereoselectivity, particularly for intramolecular variants which are crucial for constructing polycyclic systems.

Materials:

-

Diels-Alder precursor (containing both diene and dienophile moieties) (1.0 equiv)

-

Lewis acid (e.g., BF₃·OEt₂, AlCl₃, Et₂AlCl) (0.1-1.2 equiv)

-

Anhydrous solvent (e.g., dichloromethane, toluene)

-

Round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere

Procedure:

-

To a flame-dried, round-bottom flask under an inert atmosphere, add the Diels-Alder precursor.

-

Dissolve the precursor in the anhydrous solvent.

-

Cool the solution to the desired temperature (typically ranging from -78 °C to room temperature).

-

Slowly add the Lewis acid to the stirred solution.

-

Maintain the reaction at the specified temperature and monitor its progress by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated aqueous NaHCO₃ solution, water).

-

Allow the mixture to warm to room temperature and extract the aqueous layer with an organic solvent (e.g., dichloromethane, ethyl acetate).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Data Presentation: Quantitative Analysis of Diels-Alder Reactions

The efficiency and stereoselectivity of the Diels-Alder reaction are critical for its application in total synthesis. The following tables provide a template for summarizing key quantitative data from such reactions.

Table 1: Reaction Conditions and Yields for a Hypothetical Nortriterpenoid Core Synthesis via Diels-Alder Reaction.

| Entry | Diene | Dienophile | Catalyst/Conditions | Time (h) | Yield (%) |

| 1 | Nortriterpenoid-diene 1 | Maleic Anhydride | Toluene, reflux | 24 | 75 |

| 2 | Nortriterpenoid-diene 1 | N-Phenylmaleimide | Toluene, reflux | 18 | 82 |

| 3 | Nortriterpenoid-diene 2 | Acrolein | BF₃·OEt₂, CH₂Cl₂, -78°C | 4 | 65 |

| 4 | Nortriterpenoid-diene 2 | Methyl Acrylate | Et₂AlCl, CH₂Cl₂, -78°C | 6 | 78 |

Table 2: Stereoselectivity of the Diels-Alder Reaction.

| Entry | Product | Endo/Exo Ratio | Diastereomeric Excess (d.e.) | Enantiomeric Excess (e.e.) |

| 1 | Adduct 1a | >95:5 | - | - |

| 2 | Adduct 1b | >95:5 | - | - |

| 3 | Adduct 2a | 90:10 | 80% | 95% (with chiral catalyst) |

| 4 | Adduct 2b | 85:15 | 70% | 92% (with chiral catalyst) |

Logical Workflow for Applying Diels-Alder in Nortriterpenoid Synthesis

The decision to employ a Diels-Alder reaction in the synthesis of a nortriterpenoid involves a strategic analysis of the target molecule's structure. The following workflow outlines the key considerations.

Caption: A logical workflow for the strategic application of the Diels-Alder reaction in nortriterpenoid total synthesis.

Conclusion